1,4-Bis(vinyloxy)-butane

説明

Significance of Divinyl Ethers in Polymer Science and Organic Synthesis

Divinyl ethers are a class of organic compounds that possess two vinyl ether functional groups. This structural characteristic makes them valuable as building blocks in both polymer science and organic synthesis. The vinyl ether groups are highly reactive, particularly in cationic polymerization, which allows for the creation of polymers with a wide range of properties. These polymers often demonstrate excellent chemical resistance, flexibility, and adhesion, making them suitable for various applications, including coatings, adhesives, and sealants.

In organic synthesis, divinyl ethers are versatile synthons. They can undergo various chemical reactions, such as cycloaddition reactions, to form complex molecular structures. The ability of the vinyl ether groups to function as both electron-rich alkenes and latent aldehyde equivalents provides a powerful tool for constructing intricate organic molecules.

Historical Context and Evolution of 1,4-Bis(vinyloxy)-butane Research

The study of vinyl ethers began in the early 20th century, with initial research concentrating on their synthesis and fundamental reactivity. The development of efficient preparation methods, such as the Reppe vinylation process, enabled more extensive investigations into their chemical behavior. Within this class of compounds, this compound, also known as butane-1,4-diol divinyl ether, has emerged as a significant monomer. nih.gov

Early research on this compound centered on its use in polymerization reactions. Scientists explored its homopolymerization and copolymerization with other monomers to produce a variety of polymeric materials. These studies established a foundation for understanding the structure-property relationships of poly(vinyl ether)s derived from this monomer. In recent years, research has broadened to include its use in fields such as dental materials, where its low shrinkage and high reactivity are beneficial, and in the development of new photoinitiating systems for cationic polymerization. Advances in analytical techniques have also permitted more detailed characterization of the polymers and materials derived from this compound, leading to a more profound understanding of their performance and potential applications.

Scope and Research Focus of the Outline

This article offers a focused examination of the chemical compound this compound. The scope is strictly confined to the chemical and physical properties, synthesis, and specific applications of this compound. The content will explore its function as a monomer in polymerization, a crosslinking agent, and a reactive diluent. Additionally, its use in coatings, adhesives, and inks will be addressed. The information presented is derived from established scientific literature and research findings. This article will not cover dosage, administration, or safety and adverse effect profiles. The objective is to furnish a scientifically accurate and detailed resource for researchers and professionals interested in the chemistry and applications of this compound.

Chemical and Physical Properties of this compound

Molecular Structure and Chemical Formula

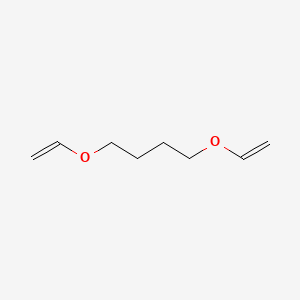

This compound is an organic compound with the chemical formula C8H14O2. chemeo.com Its structure features a central four-carbon butane (B89635) chain with vinyl ether groups attached to the first and fourth carbon atoms. The vinyl ether group consists of a vinyl group (CH2=CH-) bonded to an oxygen atom, which is, in turn, connected to the butane backbone.

Table 1: Chemical Identification of this compound

| Identifier | Value |

|---|---|

| IUPAC Name | 1,4-Bis(vinyloxy)butane |

| Other Names | Butane-1,4-diol divinyl ether; 1,4-Butanediol (B3395766) divinyl ether nih.gov |

| CAS Number | 3891-33-6 nih.govchemeo.com |

| Molecular Formula | C8H14O2 chemeo.com |

| Molar Mass | 142.20 g/mol nih.govchemeo.com |

| SMILES | C=COCCCCOC=C chemeo.com |

Spectroscopic Data (NMR, IR, Mass Spectrometry)

Spectroscopic methods are essential for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum typically reveals characteristic signals for the vinyl protons.

¹³C NMR: The carbon NMR spectrum displays signals for the vinylic carbons and the carbons of the butane chain.

Infrared (IR) Spectroscopy: The IR spectrum of this compound shows strong absorption bands that are characteristic of the vinyl ether group.

Mass Spectrometry (MS): The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak [M]⁺ is observed at m/z 142.

Physical Properties (Boiling Point, Density, Refractive Index)

The physical properties of this compound are crucial for its handling, storage, and use in various formulations.

Table 2: Physical Properties of this compound

| Property | Value |

|---|---|

| Boiling Point | 62-64 °C at 10 mm Hg lookchem.com |

| Density | 0.898 g/mL at 25 °C lookchem.com |

| Refractive Index (n20/D) | 1.444 lookchem.com |

| Flash Point | 145 °F lookchem.com |

| Appearance | Colorless liquid echemi.com |

Synthesis and Manufacturing of this compound

Common Synthetic Routes

The principal industrial method for synthesizing this compound is through the reaction of 1,4-butanediol with acetylene (B1199291). This process, known as vinylation, is typically catalyzed by a strong base, such as potassium hydroxide (B78521), under elevated temperature and pressure.

Alternative, though less prevalent, synthetic methods include transvinylation, where a vinyl group is transferred from another vinyl compound, such as vinyl acetate (B1210297), to 1,4-butanediol.

Industrial-Scale Production Considerations

For large-scale production, the vinylation of 1,4-butanediol with acetylene is preferred due to the accessibility and relatively low cost of the starting materials. Key considerations for industrial manufacturing include:

Catalyst Selection and Efficiency: The choice of catalyst is vital for achieving high yields and selectivity. The catalyst should be robust and easily separable from the product mixture.

Reaction Conditions: Optimization of temperature, pressure, and reactant ratios is necessary to maximize the conversion of 1,4-butanediol and minimize the formation of byproducts.

Purification: Distillation is the most common method for purifying this compound to the required specifications for its various applications.

Safety: Acetylene is a highly flammable and explosive gas, necessitating specialized handling and reactor design to ensure safe operation.

Applications of this compound in Various Fields

Monomer in Polymerization

This compound is a highly reactive monomer that readily undergoes cationic polymerization. koreascience.kr This process is often initiated by photoinitiators upon exposure to UV light or by strong acids. tandfonline.comresearchgate.net The resulting polymers, poly(this compound), exhibit a range of desirable properties, including good chemical resistance, thermal stability, and adhesion to various substrates.

Crosslinking Agent in Polymer Systems

With two vinyl ether groups, this compound is an effective crosslinking agent. biosynth.com When incorporated into polymer formulations, it can form chemical bonds between polymer chains, creating a three-dimensional network. This crosslinking enhances the mechanical properties of the material, such as its hardness, tensile strength, and solvent resistance. It is frequently used with other monomers and oligomers to customize the final properties of the cured material.

Specific Applications in Coatings, Adhesives, and Inks

The unique properties of this compound make it a valuable component in various industrial products:

Coatings: In UV-curable coatings, it provides rapid curing, excellent adhesion to plastics and metals, and high gloss. biosynth.comspecialchem.com These coatings are used on a variety of substrates, including wood, plastic, and metal.

Adhesives: Its fast curing speed and strong bonding capabilities make it suitable for high-performance adhesives, including structural and laminating adhesives. biosynth.com

Inks: In UV-curable printing inks, it contributes to fast drying times, good adhesion to various print media, and vibrant colors.

Table 3: Summary of Applications of this compound

| Application Area | Function | Key Benefits |

|---|---|---|

| Polymerization | Monomer | High reactivity, forms polymers with good chemical and thermal stability. specialchem.com |

| Polymer Systems | Crosslinking Agent | Enhances mechanical properties (hardness, strength, resistance). biosynth.com |

| Formulations | Reactive Diluent | Reduces viscosity, low VOC, incorporates into polymer network. specialchem.com |

| Coatings | Component | Fast curing, high gloss, excellent adhesion. biosynth.comspecialchem.com |

| Adhesives | Component | Strong bonding, rapid curing. biosynth.com |

Table 4: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1,4-Butanediol |

| 1,4-Butanediol divinyl ether |

| Acetylene |

| Potassium hydroxide |

Structure

3D Structure

特性

IUPAC Name |

1,4-bis(ethenoxy)butane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-3-9-7-5-6-8-10-4-2/h3-4H,1-2,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWZJGRDWJVHRDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=COCCCCOC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

31359-61-2 | |

| Record name | Butane, 1,4-bis(ethenyloxy)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31359-61-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1063227 | |

| Record name | Butane, 1,4-bis(ethenyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3891-33-6 | |

| Record name | Butanediol divinyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3891-33-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanediol divinylether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003891336 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Divinyloxybutane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43556 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butane, 1,4-bis(ethenyloxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butane, 1,4-bis(ethenyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-bis(vinyloxy)butane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.307 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-BUTANEDIOL DIVINYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4M01W712KH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1,4 Bis Vinyloxy Butane

Catalytic Synthesis Routes

Catalysis is central to the formation of 1,4-bis(vinyloxy)-butane from acetylene (B1199291) and 1,4-butanediol (B3395766). The reaction, a nucleophilic addition to the acetylene triple bond, is typically performed under basic conditions which activate the alcohol precursor. acs.org Various catalytic systems, from simple alkali hydroxides to more complex superbase systems and supported heterogeneous catalysts, have been developed to facilitate this transformation.

The direct reaction between acetylene and 1,4-butanediol is the most common and industrially significant route to this compound. chemcess.com The effectiveness of this approach hinges on the catalyst's ability to promote the nucleophilic addition of the alcohol's hydroxyl groups to the acetylene molecule.

Potassium hydroxide (B78521) (KOH) is a classical and straightforward basic catalyst for the vinylation of alcohols. kyoto-u.ac.jp In the synthesis of this compound, KOH facilitates the reaction by forming a potassium alkoxide intermediate with 1,4-butanediol, which then acts as the nucleophile. chemicalbook.com However, research indicates that using KOH alone can result in modest yields under certain conditions. For instance, the vinylation of 1,4-butanediol with acetylene at atmospheric pressure and 100°C in dimethyl sulfoxide (B87167) (DMSO) with 20 mol% KOH resulted in only a 10% yield of the divinyl ether. acs.org In other studies, running the reaction in an autoclave at 140-150°C with KOH catalyst but without a solvent like tetrahydrofuran (B95107) favored the formation of this compound, achieving a yield of 62%. kyoto-u.ac.jp When tetrahydrofuran was used as a solvent under similar conditions, the primary product was the monovinyl ether (52% yield), with the divinyl ether yield being significantly lower (8.2%). kyoto-u.ac.jp

To simplify catalyst separation and recycling, research has explored the use of heterogeneous catalysts. These typically involve supporting potassium hydroxide on various solid carriers. chemicalbook.comdokumen.pub Materials such as aluminum oxide, molecular sieves, silica (B1680970) gel, and zirconia have been used as supports for KOH. chemicalbook.comdokumen.pub Gas-phase vinylation over solid-bed catalysts like KOH on activated charcoal has also been investigated. sci-hub.se However, these heterogeneous systems have generally demonstrated lower catalytic activity and conversion rates for the vinylation of 1,4-butanediol compared to homogeneous systems. dokumen.pub A common issue with these supported catalysts is their tendency to deactivate after several reaction cycles, limiting their practical industrial application. dokumen.pub

Significant improvements in yield and reaction efficiency have been achieved through the use of "superbase" catalytic systems. These are highly active basic media that greatly enhance the nucleophilicity of the alcohol. The KOH/DMSO system is a well-known superbase catalyst that can smoothly vinylate alcohols at atmospheric pressure and moderate temperatures (e.g., 70-120°C). sci-hub.seresearchgate.netresearchgate.net

More recently, a novel and highly efficient superbase system, CsF-NaOH, was developed for the vinylation of diols. lookchem.com This catalyst system has proven to be more active than KOH alone. google.com It is effective both at elevated pressure (1.0–1.2 MPa) without a solvent at 140-160°C and at atmospheric pressure in a DMSO medium at 100°C. chemicalbook.comlookchem.com Under optimized conditions (138–140°C, 3 hours, with 7 mol% CsF and 7 mol% NaOH), this system can achieve a 100% conversion of 1,4-butanediol with a total vinyl ether yield of 80%. chemicalbook.com Another superbasic system, CsF-MOH (where M = Li, Na), has also been shown to be effective for vinylating primary and secondary alcohols. lookchem.com

The primary precursor for the synthesis of this compound is 1,4-butanediol. chemsrc.com This linear diol possesses two primary hydroxyl groups, one at each end of its four-carbon chain, making it suitable for complete vinylation to form the divinyl ether. chemicalbook.comsci-hub.se

The reaction proceeds in a stepwise manner. The first vinylation step produces the mono-functionalized intermediate, 4-hydroxybutyl vinyl ether (HBVE). chemicalbook.com This intermediate can then undergo a second vinylation reaction on its remaining hydroxyl group to yield the target product, this compound. chemicalbook.com The reaction conditions can be tailored to favor either the monovinyl or divinyl ether. sci-hub.se For example, controlling the molar ratio of acetylene to 1,4-butanediol is a key strategy; a higher ratio of acetylene promotes the formation of the divinyl ether. kyoto-u.ac.jp

Optimizing the synthesis of this compound involves the strategic manipulation of several key parameters, including the choice of catalyst, solvent, temperature, pressure, and reactant stoichiometry.

Catalyst Selection: As detailed previously, superbase systems like CsF-NaOH or KOH/DMSO provide significantly higher yields and conversions than unassisted KOH or heterogeneous catalysts. The CsF-NaOH system is particularly effective for selectively preparing the divinyl ether in high yield. lookchem.com

Solvent: The choice of solvent has a profound impact on the reaction outcome. Using a highly polar aprotic solvent like DMSO can create a superbasic medium, enabling the reaction to proceed efficiently at atmospheric pressure. acs.orgsci-hub.se Conversely, conducting the reaction without a solvent can, under certain conditions, favor the production of the divinyl ether, as seen with KOH catalysis at high temperatures. kyoto-u.ac.jp

Temperature and Pressure: Reaction temperatures typically range from 100°C to 160°C. acs.orgkyoto-u.ac.jplookchem.com Reactions at atmospheric pressure are possible, particularly with superbase/DMSO systems, while other protocols utilize initial acetylene pressures of up to 1.6 MPa. kyoto-u.ac.jpgoogle.com Higher temperatures generally increase the reaction rate but must be controlled to prevent side reactions.

Reactant Ratio: The molar ratio of acetylene to 1,4-butanediol is a critical factor in determining the product distribution. To favor the formation of the divinyl ether, an excess of acetylene is typically used. kyoto-u.ac.jp When the molar ratio of acetylene to the diol was increased from 1:1 to 1.5:1, the yield of this compound increased from 8.2% to 24% in a KOH-catalyzed reaction using a tetrahydrofuran solvent. kyoto-u.ac.jp

Table 1: Comparison of Catalytic Systems for this compound Synthesis

| Catalyst System | Typical Conditions | Key Findings/Yields | References |

|---|---|---|---|

| Potassium Hydroxide (KOH) | 140-150°C, autoclave, no solvent | Favors divinyl ether formation; 62% yield of this compound. | kyoto-u.ac.jp |

| Potassium Hydroxide (KOH) in THF | 140-150°C, autoclave | Favors monovinyl ether (52% yield); divinyl ether yield is low (8.2%). | kyoto-u.ac.jp |

| Potassium Hydroxide (KOH) in DMSO | 100°C, atmospheric pressure | Low yield (10%) of divinyl ether observed under these specific conditions. | acs.org |

| Heterogeneous (KOH on supports) | Varies | Lower conversion rates compared to homogeneous systems; prone to deactivation. | dokumen.pub |

| Superbase (KOH/DMSO) | 70-120°C, atmospheric pressure | Enables smooth vinylation under mild conditions. | sci-hub.seresearchgate.net |

| Superbase (CsF-NaOH) | 138-140°C, 1.0-1.2 MPa, no solvent | Highly efficient: 100% diol conversion, 80% total vinyl ether yield. | chemicalbook.comlookchem.com |

Heterogeneous Catalyst Development

Alternative Synthetic Pathways

Transvinylation Reactions

Transvinylation offers an alternative to the direct use of acetylene gas. This method involves the transfer of a vinyl group from a vinyl ether, such as ethyl vinyl ether or vinyl acetate (B1210297), to an alcohol in the presence of a catalyst. ethz.ch Palladium-based catalysts are often employed in these reactions. researchgate.netresearchgate.net For instance, a palladium(II) catalyst can facilitate the transfer of a vinyl group from vinyl acetate to an alcohol. researchgate.netresearchgate.net The reaction of a polyhydric alcohol with a divinyl ether can result in a mixture of products where one or more hydroxyl groups are converted to vinyl ether groups. google.com

A study on the synthesis of new functionalized vinyl ethers utilized a transetherification reaction between ethyl vinyl ether and various alcohols, demonstrating the versatility of this approach. researchgate.net While specific examples detailing the synthesis of 1,4-bis(vinyloxy)butane via transvinylation are not abundant in the provided results, the general principle is well-established for creating vinyl ethers from alcohols. ethz.ch

Table 1: Catalyst Systems in Transvinylation Reactions

| Catalyst System | Vinyl Source | Substrate Type | Reference |

|---|---|---|---|

| Palladium(II) | Vinyl acetate | Pyruvate (B1213749) | researchgate.net, researchgate.net |

| Pd-catalyst | 1-(vinyloxy)butane | Glycosides | ethz.ch |

Vinyloxy Silane (B1218182) Mediated Approaches

A more recent and efficient method for vinyl ether synthesis involves the use of vinyloxy silanes as vinylating agents. This approach has been shown to produce significantly improved yields compared to some traditional methods. researchgate.netresearchgate.net For example, tert-butyl-(1-methoxy-vinyloxy)-dimethyl-silane has been used in synthetic preparations. google.com Another example is the use of dimethyl isopropyl (vinyloxy)silane as a vinyl source in the synthesis of vinyl pyruvate derivatives. researchgate.net

The general strategy involves reacting an acid chloride with a vinyloxy silane in the presence of a palladium chloride catalyst. researchgate.net This method has proven effective for the synthesis of various vinyl compounds and can be adapted for the preparation of 1,4-bis(vinyloxy)butane.

Table 2: Vinyloxy Silane Mediated Synthesis of Vinyl Pyruvate

| Vinyloxy Silane Source | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| Dimethyl isopropyl (vinyloxy)silane | PdCl₂ | 1‐¹³C‐VP‐d6 | 45% (relative) | researchgate.net |

Purification and Isolation Methodologies

The purification of 1,4-bis(vinyloxy)butane is critical to ensure its suitability for polymerization and other applications. Fractional distillation is a primary method for separating 1,4-bis(vinyloxy)butane from the reaction mixture, which may also contain the monovinyl ether and unreacted diol. kyoto-u.ac.jp

Following a synthesis, a typical workup procedure involves deactivating the catalyst, often with a basic solution like potassium carbonate. kyoto-u.ac.jp The organic layer is then separated, washed with water, and dried over a desiccant such as potassium carbonate. kyoto-u.ac.jp Subsequent fractional distillation under reduced pressure allows for the isolation of the pure divinyl ether. kyoto-u.ac.jp For instance, 1,4-butanediol divinyl ether has been distilled at 65-67 °C under a pressure of 15 mmHg. kyoto-u.ac.jp

In syntheses involving solid catalysts, simple filtration can be employed to remove the catalyst before distillation. acs.org For instance, in a solvent-free synthesis of acetal-containing polyols, the heterogeneous catalyst was removed by filtration, yielding a pure product. acs.org

Ion exchange chromatography is another technique used for purification, particularly for removing ionic impurities. acs.org In one instance, after a reaction, the product was isolated by ion exchange using Amberlyst A26 followed by evaporation of water. acs.org

Table 3: Physical Properties and Purification of 1,4-Bis(vinyloxy)butane

| Property | Value | Reference |

|---|---|---|

| Boiling Point | 62-64 °C / 10 mmHg | sigmaaldrich.com |

| Boiling Point | 65-67 °C / 15 mmHg | kyoto-u.ac.jp |

| Density | 0.898 g/mL at 25 °C | sigmaaldrich.com |

| Refractive Index | n20/D 1.444 | sigmaaldrich.com |

| Purity (Assay) | 98% | sigmaaldrich.com |

Advanced Chemical Reactivity and Reaction Mechanisms of 1,4 Bis Vinyloxy Butane

Electrophilic Nature of Vinyloxy Groups and Double Bond Reactivity

The term "vinyloxy group" refers to the -O-CH=CH₂ functional group. A defining characteristic of this group is the interaction between the oxygen atom and the adjacent double bond. The lone pair electrons on the oxygen atom participate in resonance with the π-system of the alkene. This delocalization increases the electron density of the carbon-carbon double bond, making it an "electron-rich" double bond. chemicalbook.com Consequently, the double bond in 1,4-bis(vinyloxy)-butane is highly susceptible to attack by electrophiles.

This electron-donating nature is quantitatively described by the Alfrey-Price Q-e scheme, which predicts monomer reactivity in copolymerization. For divinyl ether, the parameters have been determined as Q=0.04 and e=-1.3. researchgate.net The low Q value indicates low resonance stabilization of a radical adduct, while the highly negative e value confirms the strong electron-donating character and the electron-rich nature of the double bond. researchgate.net This high electron density dictates its reactivity in addition reactions and makes it a key component in cationic polymerization processes. acs.orgresearchgate.net

**3.2. Addition Reactions

The electron-rich double bonds of this compound readily undergo various addition reactions, which are fundamental to its application in polymer synthesis and material modification.

Thiol-ene chemistry represents a highly efficient and versatile class of reactions involving the addition of a thiol (R-SH) across a double bond. frontiersin.org The radical-mediated pathway, in particular, is noted for its "click" characteristics: rapid reaction rates, high yields, stereoselectivity, and insensitivity to oxygen and water, proceeding under mild conditions. frontiersin.orgnih.gov

The reaction is typically initiated by thermal or photochemical means, which generates a thiyl radical (RS•) from a thiol. frontiersin.orgrsc.org The mechanism proceeds via a free-radical chain process:

Initiation: A radical initiator generates a thiyl radical.

Propagation:

The electrophilic thiyl radical attacks the electron-rich double bond of the vinyloxy group in an anti-Markovnikov fashion. frontiersin.orgrsc.org

This addition forms a carbon-centered radical intermediate.

Chain Transfer: The carbon-centered radical abstracts a hydrogen atom from another thiol molecule, yielding the final thioether product and regenerating a thiyl radical, which continues the chain. frontiersin.org

Vinyl ethers, including this compound, are excellent substrates for this reaction due to their electron-rich nature and high reactivity toward thiyl radicals. researchgate.netnsf.gov This chemistry is widely employed to synthesize crosslinked polymer networks and polythioethers with high thermal stability. researchgate.netnsf.gov The reaction kinetics are notably fast; studies comparing thiol-ene to similar disulfide-ene reactions have shown the thiol-ene pathway to be approximately 30 times faster. nsf.gov

| Reactant System | Initiation Method | Key Finding | Source |

|---|---|---|---|

| This compound and various dithiols | Radical initiator | Suitable for synthesizing polythioethers for sealant applications; reaction is highly efficient. | researchgate.net |

| General Vinyl Ethers and Thiols | Photoinitiator (UV light) | Reaction proceeds via a radical-mediated mechanism, offering spatial and temporal control over hydrogel formation. | nih.gov |

| Disulfide divinyl ether (DSDVE) and multifunctional thiols | Photoinitiator (UV light) | Demonstrates that vinyl ethers have excellent reactivity in thiol-ene systems and that the thiol-ene reaction is significantly faster than competing disulfide-ene reactions. | nsf.gov |

| Levoglucosan-based allyl ethers and multifunctional thiols | Photoinitiator (UV light) | In systems with a low thiol-to-ene ratio, free-radical ene consumption reactions can occur alongside the primary thiol-ene reaction. | rsc.org |

In contrast to the radical-mediated thiol-ene reaction, the addition of hydrogen halides (HX, where X = Cl, Br, I) to this compound proceeds via an electrophilic addition mechanism. This reaction follows Markovnikov's rule.

The mechanism involves the initial protonation of the terminal carbon atom (the CH₂ of the vinyl group) by the acid. This is the more favorable pathway as it generates a resonance-stabilized secondary carbocation (an oxocarbenium ion), where the positive charge on the carbon adjacent to the ether oxygen is stabilized by the lone pairs of the oxygen. The halide ion then acts as a nucleophile, attacking the carbocation to form the final product.

Studies have shown that this reaction can be quantitative. For instance, the reaction of this compound with two equivalents of hydrogen iodide (HI) yields the corresponding diadduct, 1,1'-(butane-1,4-diylbis(oxy))bis(1-iodoethane), in a clean and efficient manner. researchgate.net This type of reaction, particularly using HI, is also employed to create initiating species for living cationic polymerization of other vinyl ether monomers. researchgate.net

| Characteristic | Radical Thiol-Ene Addition | Electrophilic HX Addition |

|---|---|---|

| Mechanism | Free-radical chain reaction | Electrophilic addition |

| Intermediate | Carbon-centered radical | Resonance-stabilized carbocation |

| Regioselectivity | Anti-Markovnikov | Markovnikov |

| Typical Initiator/Catalyst | UV light, photoinitiator, thermal initiator | Protic acid (HX) |

| Product | Thioether | α-Halo ether |

Thiol-Ene Click Chemistry and Radical-Mediated Thiol-Ene Reactions

Functionalization Strategies

Beyond addition reactions, the vinyloxy groups of this compound can be leveraged in various functionalization strategies to introduce new chemical linkages and properties.

The direct reaction of an amine with a vinyl ether like this compound does not typically result in the formation of a urea (B33335) linkage (-NH-CO-NH-). The synthesis of ureas generally requires the reaction of an amine with an isocyanate, or with urea itself under specific conditions. nih.gov The reaction of an amine with urea proceeds through an in-situ generated isocyanic acid intermediate or via urea hydrolysis. nih.gov

While a direct urea linkage is not formed, vinyl ethers can participate in reactions with amine-containing compounds under different mechanistic pathways. For example, in certain multicomponent reactions, vinyl ethers can react with N-protected acids and other electrophiles in the presence of a catalyst to form products like β-aminoketones. nih.gov The formation of a urea functionality from this compound would necessitate a multi-step synthesis, likely involving the conversion of the vinyloxy groups into a more suitable functional group, such as an isocyanate, prior to reaction with an amine.

Direct esterification of a carboxylic acid with this compound in the manner of a Fischer esterification (acid + alcohol) does not occur. Instead, the interaction between vinyl ethers and carboxylic acids can proceed via two main pathways for functionalization:

Acid-Catalyzed Addition: A carboxylic acid can add across the double bond of the vinyl ether in a reaction analogous to HX addition. This forms a hemiacetal ester, not a simple ester.

Transvinylation: A more common method for creating vinyl esters from carboxylic acids involves a transition-metal-catalyzed reaction with a vinyl ether. uni-kiel.de In this process, the vinyloxy group is effectively exchanged for a carboxylate group. Palladium catalysts are frequently used for this transformation. uni-kiel.deresearchgate.net For example, a carboxylic acid can react with a simple vinyl ether (often vinyl acetate (B1210297) is used as the vinyl source) in the presence of a palladium(II) catalyst to yield the corresponding vinyl ester of the new acid. uni-kiel.de While less common, a vinyloxy silane (B1218182) can also be used as the vinyl source in a palladium-catalyzed reaction with an acid chloride to produce a vinyl ester. researchgate.net This strategy allows the conversion of a carboxylic acid into a polymerizable vinyl ester monomer.

Reaction with Amines for Urea Linkage Formation

Mechanistic Investigations of Organic Transformations

The versatile reactivity of this compound, also known as 1,4-butanediol (B3395766) divinyl ether, stems from the presence of two electron-rich vinyl ether moieties. nih.govsigmaaldrich.com These functional groups are susceptible to both radical and cationic modes of activation, leading to a diverse range of organic transformations and polymerizations. google.com Mechanistic studies have been crucial in understanding and controlling the outcomes of these reactions.

Radical Pathway Elucidation

While vinyl ethers are generally considered to undergo free-radical homopolymerization sluggishly, they readily copolymerize with monomers bearing electron-deficient double bonds. google.com The investigation into the radical-mediated reactions of divinyl ethers, including this compound, has revealed complex chain mechanisms.

In the context of atmospheric chemistry, the reaction of divinyl ethers with hydroxyl (OH) radicals has been a subject of mechanistic studies. It has been found that the OH-addition to the vinyl double bonds is the primary reaction pathway, with a high preference for addition to the terminal carbon atom. researchgate.net Interestingly, the reaction rates for divinyl ethers are comparable to their monovinyl counterparts, an effect attributed to the sharing of the oxygen lone pair electrons between the two vinyl groups, which slightly reduces the reactivity of each individual vinyl group. researchgate.net

Recent advancements in catalysis have enabled novel radical-mediated transformations. For instance, iron-catalyzed dicarbofunctionalization of enol silyl (B83357) ethers involves a Giese-type radical addition. rsc.orgrsc.org This methodology relies on the generation of an electrophilic radical which then adds to the electron-rich double bond of the vinyl ether derivative. rsc.orgrsc.org The resulting α-silyloxy radical can then undergo further cross-coupling reactions. rsc.orgrsc.org

The following table summarizes key findings from mechanistic studies on radical pathways involving vinyl ethers:

| Reaction Type | Key Mechanistic Findings | Experimental Evidence |

| Thermal Decomposition | Free-radical chain mechanism with pressure-dependent termination steps. aip.org | Effects of surface area, added nitrogen, and radical initiators on reaction rate. aip.org |

| OH Radical Reaction | Predominant OH-addition to the terminal carbon of the vinyl group. researchgate.net | Kinetic studies and computational analysis of reaction pathways. researchgate.net |

| Iron-Catalyzed Dicarbofunctionalization | Giese-type radical addition followed by cross-coupling. rsc.orgrsc.org | Product analysis and mechanistic probes using radical traps. rsc.org |

Cationic Activation Pathways

The electron-rich nature of the vinyl ether double bonds makes them highly susceptible to electrophilic attack, leading to cationic intermediates. This reactivity is the cornerstone of the extensive use of this compound in cationic polymerization. google.comgoogle.com

Cationic Polymerization:

The cationic polymerization of this compound can be initiated by a variety of acidic species, including Brønsted acids (e.g., trifluoromethanesulfonic acid) and Lewis acids (e.g., halides of zinc, iron, tin, boron, and aluminum). google.com The initiation step involves the addition of the electrophile to the vinyl group, generating a carbocationic species. This cation then propagates by adding to another monomer molecule. Due to the high exothermicity of vinyl ether polymerization, controlling the reaction conditions is critical to prevent side reactions and ensure polymer quality. google.com

Photoinitiated cationic polymerization offers excellent spatial and temporal control. researchgate.net Systems using aryl-substituted vinyl halides in the presence of zinc iodide have been developed. researchgate.net The proposed mechanism involves the photoinduced homolysis of the vinyl halide, followed by the formation of an adduct with the monomer, electron transfer, and subsequent activation of a carbon-halogen bond by the Lewis acid to generate the initiating cation. researchgate.net

Living cationic polymerization of vinyl ethers, including the bifunctional monomer this compound, has been achieved using initiating systems like hydrogen iodide (HI) in conjunction with iodine (I₂). acs.org The reaction of this compound with two equivalents of HI produces a diadduct which, in the presence of iodine, acts as a bifunctional initiator, leading to telechelic living polymers. acs.org This allows for the synthesis of well-defined block copolymers. acs.org

Other Cationic Transformations:

Beyond polymerization, the cationic activation of this compound can lead to other useful transformations. For example, palladium-catalyzed cyclization of divinyl ethers can produce cyclic acetals. nih.gov The proposed mechanism involves the in-situ generation of a palladium alkoxide species, followed by double vinyl ether insertion and subsequent β-OR elimination. nih.gov

The hydrolysis of divinyl ethers, catalyzed by hydronium ions, proceeds through a conventional mechanism for vinyl ether hydrolysis. cdnsciencepub.comresearchgate.net Kinetic studies, including the measurement of solvent isotope effects (kH/kD = 3.0), indicate that the rate-determining step is the transfer of a proton from the catalyst to the substrate. cdnsciencepub.comresearchgate.net

The table below outlines key aspects of the cationic activation pathways of this compound:

| Reaction Type | Initiator/Catalyst | Key Mechanistic Feature | Resulting Product |

| Cationic Polymerization | Brønsted or Lewis Acids google.com | Generation of a propagating carbocation. | Crosslinked polymer networks. |

| Photoinitiated Cationic Polymerization | Aryl-substituted vinyl halides / ZnI₂ researchgate.net | Photoinduced generation of the initiating cation. researchgate.net | Polymers with controlled architecture. researchgate.net |

| Living Cationic Polymerization | HI / I₂ acs.org | Formation of a bifunctional living polymer. acs.org | Telechelic polymers and block copolymers. acs.org |

| Palladium-Catalyzed Cyclization | (α-diimine)PdCl(+) species nih.gov | Double vinyl ether insertion followed by β-OR elimination. nih.gov | Cyclic acetals. nih.gov |

| Acid-Catalyzed Hydrolysis | Hydronium ion (H₃O⁺) cdnsciencepub.comresearchgate.net | Rate-determining proton transfer to the vinyl group. cdnsciencepub.comresearchgate.net | Acetaldehyde and 1,4-butanediol. |

Polymerization Science and Macromolecular Engineering with 1,4 Bis Vinyloxy Butane

Fundamental Polymerization Mechanisms

1,4-Bis(vinyloxy)-butane, also known as 1,4-butanediol (B3395766) divinyl ether (BVE), is a bifunctional monomer that readily participates in several types of polymerization reactions due to its two reactive vinyl ether groups.

Cationic Polymerization of Divinyl Ethers

Cationic polymerization is the most prominent and well-studied mechanism for vinyl ethers, including this compound. researchgate.netgreenspotjo.comcymitquimica.com The electron-rich nature of the vinyl ether double bond makes it highly susceptible to attack by electrophiles, initiating a chain-growth polymerization process. This process can be initiated by various cationic initiators, such as protic acids, Lewis acids, and photoinitiators that generate superacids upon irradiation. researchgate.netgoogleapis.com

The mechanism proceeds through the formation of a carbocationic intermediate, which then propagates by adding to another monomer molecule. Due to the presence of two vinyl groups, cationic polymerization of this compound can lead to the formation of cross-linked, three-dimensional networks. This cross-linking ability makes it a valuable agent in the production of various polymers. biosynth.comsigmaaldrich.com Formulations that include vinyl ethers and epoxy can be successfully polymerized using a radical-induced cationic frontal polymerization (RICFP) mechanism. researchgate.net

A significant advancement in the cationic polymerization of vinyl ethers is the development of living polymerization techniques. For instance, the reaction of this compound with two equivalents of hydrogen iodide (HI) produces a diadduct, which, in the presence of iodine, acts as a bifunctional initiator. acs.orgresearchgate.net This system allows for the synthesis of monodisperse, telechelic living poly(vinyl ethers). acs.orgresearchgate.net

Radical Polymerization Considerations

While cationic polymerization is the preferred method, radical polymerization of vinyl ethers is generally less effective. The resulting radical is not well-stabilized, which can make controlled polymerization challenging. greenspotjo.com However, radical-mediated thiol-ene reactions involving vinyl ethers are highly efficient. researchgate.net These reactions proceed via an anti-Markovnikov radical addition and are versatile for synthesizing various polymers. researchgate.net Radical photopolymerization has gained attention for producing materials with complex three-dimensional structures. nih.gov

Ring-Opening Polymerization

This compound itself does not undergo ring-opening polymerization as it is an acyclic monomer. However, it can be involved in polymerization systems with cyclic monomers, such as epoxides, where it acts as a comonomer. In these hybrid systems, the polymerization proceeds via the cationic ring-opening of the epoxide and the cationic polymerization of the vinyl ether. greenspotjo.com The potential for copolymerization in blends of cycloaliphatic epoxides and vinyl ethers shows promise for high-productivity industrial photopolymerization processes. greenspotjo.com

Homopolymerization Studies and Resultant Architectures

The homopolymerization of this compound, primarily through cationic mechanisms, results in the formation of a cross-linked polymer network. The structure of this network is a polyacetal, characterized by repeating ether linkages in the polymer backbone. The CAS number for the homopolymer of this compound is 31359-61-2. nih.gov

The bifunctionality of the monomer leads to a three-dimensional architecture, where the polymer chains are interconnected, resulting in a thermoset material. The properties of the resulting polymer, such as its thermal stability and mechanical strength, are highly dependent on the polymerization conditions and the degree of cross-linking.

Copolymerization Strategies and Architectures

This compound is frequently used as a comonomer to tailor the properties of various polymers. Its ability to copolymerize with different monomers opens up possibilities for creating materials with a wide range of functionalities.

Copolymerization with Epoxides (e.g., Cycloaliphatic Epoxides)

The cationic copolymerization of this compound with epoxides, particularly cycloaliphatic epoxides, is an area of significant interest. researchgate.netgreenspotjo.com Both monomer types can polymerize through a cationic mechanism, although they proceed via different intermediates. greenspotjo.com This allows for the formation of hybrid polymer networks with unique properties.

While the exact mechanism in epoxide-vinyl ether mixtures can be complex, studies have shown that blends of cycloaliphatic epoxides with vinyl ethers exhibit high reactivity. greenspotjo.com For example, the photopolymerization of mixtures of 3,4-epoxycyclohexylmethyl-3',4'-epoxycyclohexane carboxylate (ECH) with vinyl ethers indicates a high reactivity and suggests a copolymerization mechanism. greenspotjo.com This is in contrast to mixtures with aromatic epoxides, where copolymerization appears to be limited. greenspotjo.com

The resulting architecture from the copolymerization of this compound and epoxides is often an interpenetrating polymer network (IPN), where two distinct polymer networks are physically entangled. researchgate.net This structure can lead to materials with enhanced toughness, adhesion, and thermal properties. The reactivity of vinyl ethers is generally higher than that of epoxides in these systems. inrim.it

Integration into Polyacetal Synthesis via Polyaddition

This compound is a key monomer in the synthesis of polyacetals through acid-catalyzed polyaddition. This reaction typically involves the step-growth polymerization of a diol with a divinyl ether. researchgate.net The process leverages the high reactivity of the vinyl ether groups toward hydroxyl groups under acidic conditions, leading to the formation of stable acetal (B89532) linkages in the polymer backbone. nih.govamanote.com These acetal moieties are of significant interest because they are stable under neutral and basic conditions but can be cleaved in mild acidic environments, making the resulting polymers degradable and potentially recyclable. nih.govamanote.com

A significant advancement in this area is the development of solvent-free synthesis methods. nih.govnih.gov In one optimized process, this compound was reacted with 1,4-butanediol in a solvent-less bulk polymerization at 100°C, using a heterogeneous acid catalyst like Amberlyst 15. nih.govnih.gov This approach is scalable and environmentally friendly, producing polyacetals with controlled molecular weights and low polydispersity. nih.govnih.gov The resulting amorphous polyacetal was found to be thermally stable up to 220°C and fully hydrolyzable in an acidic environment over 42 days, demonstrating its potential for creating pH-responsive materials. nih.gov

The polyaddition reaction can be finely tuned by adjusting the catalyst, temperature, and reactant molar ratios to achieve desired polymer characteristics. nih.govacs.org Various acidic catalysts, including Brønsted acids (like p-toluenesulfonic acid) and Lewis acids, can be employed to facilitate the reaction. researchgate.netresearchgate.net

Below is a data table summarizing the results from explorative tests for the polyaddition of 1,4-butanediol (BDO) and 1,4-butanediol divinyl ether (BDVE), which is another name for this compound.

Table 1: Polyaddition of 1,4-Butanediol (BDO) and this compound (BDVE) Data sourced from explorative tests for step-growth polyaddition. nih.gov

| Catalyst | Catalyst Loading (mol%) | BDO:BDVE Molar Ratio | Temperature (°C) | Time (h) | Conversion (%)¹ | Mn (g/mol)² | Đ (Mw/Mn)² |

|---|---|---|---|---|---|---|---|

| No Catalyst | - | 1:1 | 100 | 5 | 12 | n.a. | n.a. |

| H₃PO₄ | 0.5 | 1:1 | 100 | 5 | 25 | n.a. | n.a. |

| H₂SO₄ | 0.5 | 1:1 | 100 | 5 | 99 | 2600 | 1.8 |

| Amberlyst 15 | 0.5 | 1:1 | 100 | 5 | 99 | 3000 | 1.7 |

| Amberlyst 15 | 0.5 | 1.1:1 | 100 | 5 | 99 | 2000 | 1.6 |

¹Determined by ¹H NMR. ²Determined by GPC. n.a. = not available.

Copolymerization with Dithiols in Thiol-Ene Systems

This compound readily participates in thiol-ene reactions, a versatile "click" chemistry process, to form polythioethers. researchgate.netresearchgate.net This reaction involves the addition of a thiol group across a vinyl group and can be initiated either by radicals or by cationic catalysts. researchgate.netresearchgate.net The radical-mediated pathway is particularly common and efficient, proceeding via a step-growth mechanism that leads to homogenous polymer networks. nih.govmdpi.com

In these systems, this compound acts as the "ene" component, reacting with a variety of dithiols. researchgate.net The choice of dithiol comonomer significantly influences the properties of the resulting polythioether. For instance, studies have shown that linear polythioethers synthesized with dithiols often exhibit a high degree of molecular regularity and consequently have very low glass transition temperatures (Tg), often below -50°C. researchgate.net This makes them suitable for applications requiring flexibility at low temperatures, such as sealants. researchgate.net

The radical-mediated thiol-ene reaction is valued for its high efficiency and orthogonality, meaning it does not interfere with many other functional groups. nih.govkit.edu The process can be initiated photochemically or thermally. mdpi.comkit.edu Research has demonstrated the synthesis of various polythioethers by reacting this compound with dithiols like 1,2-ethanedithiol, 1,6-hexanedithiol, and 1,8-dimercapto-3,6-dioxaoctane. researchgate.netresearchgate.net The properties of the final polymer, such as tensile strength and thermal stability, can be tailored by selecting the appropriate dithiol and controlling the reaction conditions. researchgate.net

This compound as a Cross-linking Agent

This compound is widely utilized as an effective cross-linking agent in polymer synthesis. sigmaaldrich.com Its bifunctional nature, possessing two reactive vinyl ether groups at either end of a flexible four-carbon spacer, allows it to form covalent bridges between polymer chains. This capability is harnessed in a variety of polymerization systems to create robust materials with tailored properties, including polymeric membranes, hydrogels, and microspheres. sigmaaldrich.com

The vinyl ether groups of this compound can participate in different types of polymerization reactions. In cationic polymerization, the electron-rich vinyl groups are highly reactive, enabling their use in curing epoxy resins or in forming interpenetrating polymer networks (IPNs) with other monomers like acrylates. researchgate.net For example, it has been used in terpolymer systems with bisphenol A diglycidylether resin (an epoxy) and trimethylolpropane (B17298) triacrylate (an acrylate) in radical-induced cationic frontal polymerization. mdpi.com It is also a component in formulations for creating biodegradable cross-linked polyester (B1180765) resins. google.com.pg

Formation of Three-Dimensional Polymeric Networks

The fundamental role of this compound as a cross-linker is to facilitate the formation of three-dimensional polymeric networks. This is achieved because each of its two vinyl groups can react with and become part of a growing polymer chain. When used in a polymerization reaction, it can connect two separate polymer chains, creating a junction point. As this process repeats throughout the monomer mixture, a vast, interconnected network is formed, transforming the material from a liquid or soluble state into a solid, insoluble gel. nih.govsigmaaldrich.com

This network formation is crucial in many applications. For example, in thiol-ene chemistry, this compound reacts with multifunctional thiols to build up a cross-linked polythioether network. nih.govepo.org Similarly, in cationic polymerization systems, it can be used to cross-link polymers like hyaluronic acid for use in dermal fillers or to create electrolyte membranes for fuel cells. sigmaaldrich.com The step-growth nature of many of these cross-linking reactions, such as thiol-ene polymerization, allows for the development of more homogeneous network structures compared to traditional chain-growth polymerizations. nih.gov

Influence on Polymer Network Density and Morphology

The concentration and structure of the cross-linking agent are critical parameters that determine the final properties of a polymer network, including its density and morphology. By varying the amount of this compound in a formulation, one can control the cross-link density—the number of junction points per unit volume. A higher concentration of the cross-linker generally leads to a higher cross-link density, resulting in a more rigid material with a higher glass transition temperature (Tg) and reduced swelling capacity in solvents.

Control and Living Polymerization Approaches

This compound and other divinyl ethers are valuable components in controlled or "living" polymerization techniques, particularly for creating complex macromolecular architectures like star-shaped polymers. osaka-u.ac.jptandfonline.com Living polymerization methods, such as living cationic polymerization, allow for the synthesis of polymers with well-defined molecular weights and very narrow molecular weight distributions. osaka-u.ac.jp

In the "arm-first" approach to synthesizing star polymers, linear polymer chains (the "arms") are first prepared via living polymerization. tandfonline.com A divinyl ether, such as this compound, is then introduced as a cross-linker. osaka-u.ac.jp The living ends of the polymer arms react with the vinyl groups of the divinyl ether, linking multiple arms together and forming a cross-linked microgel core. tandfonline.comacs.org The number of arms in the resulting star polymer can be controlled by adjusting factors like the chain length of the arms and the molar ratio of the divinyl ether to the living polymer chains. acs.org

Research has shown that the structure of the divinyl ether is critical. Divinyl ethers with rigid spacers tend to be more effective in forming star polymers, while those with more flexible spacers can sometimes lead to lower yields. acs.org Cationic polymerization of divinyl ethers like 1,4-bis[(2-vinyloxy)ethoxy]butane, which is structurally related to this compound, has been studied to understand their cyclopolymerization tendencies, a key factor in network and core formation. acs.org These advanced polymerization techniques enable the precise design of functional polymers with unique three-dimensional shapes and properties. osaka-u.ac.jpacs.org

Challenges in Controlled Radical Polymerization

The controlled radical polymerization (CRP) of this compound, a divinyl ether monomer, presents significant challenges that stem from the intrinsic electronic nature of the vinyl ether functional group. Historically, vinyl ethers have been considered non-polymerizable or poorly polymerizable via radical pathways. The primary reason for this difficulty is the electron-rich nature of the double bond, which is a direct consequence of the adjacent oxygen atom. This high electron density makes the monomer highly susceptible to cationic polymerization, which is the most common and efficient method for polymerizing this class of compounds. biosynth.comgoogle.combiosynth.com

Conversely, in a radical polymerization mechanism, the growing polymer chain ending in a vinyl ether radical is highly reactive and unstable. This instability leads to a prevalence of unfavorable side reactions, most notably chain transfer reactions, which terminate the polymerization process prematurely and prevent the formation of high molecular weight polymers. One of the critical side reactions is β-scission of the propagating radical. nih.gov

Recent research has made progress in overcoming these challenges by employing specific and unconventional reaction conditions. A key breakthrough was the successful radical homopolymerization of various vinyl ethers conducted in a water suspension under basic conditions, specifically in the presence of lithium hydroxide (B78521) (LiOH). nih.gov This system addresses the core challenges in several ways:

Hydrogen Bonding: The interaction between water and the oxygen atom of the vinyl ether is thought to reduce the reactivity of the growing radical, thereby suppressing the undesirable side reactions like β-scission. nih.gov

Cation-π Interactions: The presence of lithium cations (Li⁺) appears to play a crucial role. It is proposed that the Li⁺ ion interacts with both the oxygen atom and the vinyl group's π-system, which "activates" the vinyl ether for polymerization. nih.gov

Without such specialized systems, achieving control over the radical polymerization of this compound remains a formidable task, leading to polymers with low molecular weights and broad molecular weight distributions, if any polymerization occurs at all. The conventional methods for CRP, such as Atom Transfer Radical Polymerization (ATRP) or Nitroxide-Mediated Polymerization (NMP), are generally ineffective for vinyl ethers without significant modification due to the aforementioned instability of the propagating radical.

Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization Prospects

The prospect of applying Reversible Addition-Fragmentation Chain-Transfer (RAFT) polymerization to this compound is a promising area of research, contingent on overcoming the challenges of radical polymerization itself. The development of conditions that allow for the facile radical polymerization of vinyl ethers has opened the door to exploring controlled techniques like RAFT. nih.gov

RAFT polymerization is a versatile CRP method known for its tolerance to a wide variety of functional groups and reaction conditions. Its control over the polymerization process is conferred by a RAFT agent, typically a dithiocarbonylthio compound. The success of RAFT for a particular monomer is highly dependent on the selection of an appropriate RAFT agent that can effectively mediate the polymerization. For vinyl ethers, it has been suggested that dithiocarbamates are suitable RAFT agents due to the solubility of their radical leaving groups. nih.gov

The successful free-radical copolymerization of divinyl ether with maleic anhydride (B1165640) in the presence of RAFT agents has already been demonstrated, resulting in copolymers with controlled molecular weights and narrow distributions. dntb.gov.ua This provides strong evidence that the RAFT mechanism is compatible with divinyl ether monomers under the right conditions. Furthermore, new monomers based on divinyl ethers are being specifically designed for incorporation into materials using controlled radical polymerization techniques, including RAFT, signaling a growing interest and viability in this field. specificpolymers.com

For the homopolymerization of a divinyl ether like this compound, the prospects of RAFT are directly linked to the specialized aqueous systems that enable radical propagation. By integrating a suitable dithiocarbamate (B8719985) RAFT agent into such a system, it is theoretically possible to achieve a controlled process, yielding well-defined, non-crosslinked or controllably crosslinked polymers.

The following table summarizes research findings on the conditions that facilitate the controlled radical polymerization of vinyl ethers, which is a crucial first step for successful RAFT polymerization.

| Parameter | Condition/Reagent | Purpose/Effect | Reference |

| Solvent System | Water Suspension | Provides hydrogen bonding to stabilize the growing radical. | nih.gov |

| Initiator | Dimethyl 2,2'-azobis(2-methylpropionate) | A thermally triggered azo-initiator to start the radical polymerization. | nih.gov |

| Additive | Lithium Hydroxide (LiOH) | Creates basic conditions and provides Li⁺ for cation-π interactions, activating the monomer. | nih.gov |

| RAFT Agent Type | Dithiocarbamate | Suggested as appropriate for vinyl ethers due to the solubility of the radical leaving group. | nih.gov |

These findings collectively suggest that while challenging, the RAFT polymerization of this compound is a feasible and promising route for creating advanced polymer architectures.

Advanced Characterization and Analytical Methodologies in 1,4 Bis Vinyloxy Butane Research

Spectroscopic Analysis of 1,4-Bis(vinyloxy)-butane and its Polymers

Spectroscopic techniques are fundamental in the study of this compound, providing detailed information about its chemical structure and bonding. When this monomer undergoes polymerization, spectroscopy is essential for confirming the conversion of the vinyl groups and characterizing the structure of the resulting polymer backbone.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation of this compound and its polymers. researchgate.net

¹H NMR Spectroscopy provides information on the proton environment in the molecule. For the this compound monomer, distinct signals corresponding to the vinyl protons and the protons of the butane (B89635) chain are observed. The vinyl protons typically appear as a complex set of multiplets due to geminal, cis, and trans couplings. The protons on the carbons adjacent to the oxygen atoms are shifted downfield compared to the inner methylene (B1212753) groups of the butane chain. During polymerization, the disappearance of the characteristic vinyl proton signals and the appearance of new signals corresponding to the polymer backbone are monitored to determine the conversion of the monomer. acs.org

¹³C NMR Spectroscopy offers detailed information about the carbon skeleton. In the monomer, separate signals are observed for the vinyl carbons and the two different types of carbons in the butane chain. The chemical shifts of these carbons provide insight into the electronic environment of the molecule. In the resulting polymer, the disappearance of the vinyl carbon signals and the appearance of new signals for the saturated polymer backbone confirm the polymerization process. The tacticity of poly(vinyl ether)s can also be assessed by analyzing the chemical shifts of the backbone carbons. rsc.orgrsc.org

2D NMR techniques , such as COSY (Correlation Spectroscopy), are employed to establish connectivity between protons within the molecule, confirming the assignments made in the 1D spectra. nih.gov For more complex polymeric structures, 2D NMR can help to elucidate the sequence and connectivity of monomer units. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Spectral Data for this compound Monomer

| Nucleus | Chemical Shift (ppm) | Assignment |

| ¹H | ~6.4 | =CH-O (dd) |

| ¹H | ~4.2 | =CH₂ (dd, trans) |

| ¹H | ~4.0 | =CH₂ (dd, cis) |

| ¹H | ~3.7 | -O-CH₂- |

| ¹H | ~1.8 | -CH₂-CH₂- |

| ¹³C | ~152 | =CH-O |

| ¹³C | ~86 | =CH₂ |

| ¹³C | ~68 | -O-CH₂- |

| ¹³C | ~26 | -CH₂-CH₂- |

| Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions. |

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify functional groups in this compound and its polymers. nih.gov The IR spectrum of the monomer is characterized by strong absorption bands corresponding to the vinyl group, including C=C stretching vibrations and C-H bending vibrations. The C-O-C ether linkage also shows a characteristic strong absorption. aliyuncs.com

During polymerization, the intensity of the vinyl group absorption bands decreases, providing a method to monitor the reaction kinetics. The appearance of new bands or shifts in existing bands can indicate the formation of the polymer. FTIR, with its higher sensitivity and speed, is particularly useful for real-time monitoring of polymerization reactions. researchgate.net

Table 2: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3100 | C-H stretch | =C-H (vinyl) |

| ~1620 | C=C stretch | Vinyl |

| ~1200 | C-O-C stretch | Ether |

| ~960 | C-H bend | =C-H (vinyl) |

| Note: Wavenumbers are approximate. |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy and is particularly sensitive to non-polar bonds. researchgate.net For this compound, the C=C stretching vibration of the vinyl group gives a strong Raman signal. chemicalbook.com This makes Raman spectroscopy another effective tool for monitoring the disappearance of the monomer during polymerization. Studies on similar vinyl ethers have utilized Raman spectroscopy to investigate rotational isomerism. researchgate.netaip.org

Mass Spectrometry (GC-MS, HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. nih.gov When coupled with Gas Chromatography (GC-MS), it allows for the separation and identification of components in a mixture. For this compound, GC-MS can be used to confirm its purity and identify any impurities. The mass spectrum shows the molecular ion peak and a characteristic fragmentation pattern that can be used for structural confirmation. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides a very accurate determination of the molecular mass, which allows for the calculation of the elemental formula. rsc.org In polymer analysis, techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry can be used to determine the molecular weight distribution of the polymer and identify end groups. researchgate.net

Chromatographic Separation and Molecular Weight Determination

Chromatographic techniques are essential for separating and analyzing polymers based on their size.

Gel Permeation Chromatography (GPC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most widely used technique for determining the molecular weight and molecular weight distribution (polydispersity) of polymers derived from this compound. lcms.czresearchgate.net

In GPC, a polymer solution is passed through a column packed with porous gel beads. lcms.cz Larger polymer chains are excluded from the pores and elute first, while smaller chains penetrate the pores to varying extents and elute later. By calibrating the column with polymer standards of known molecular weight, the molecular weight of the sample can be determined. cmu.edusigmaaldrich.com

GPC is crucial for understanding how different polymerization conditions, such as catalyst type and monomer concentration, affect the final polymer properties. rsc.orgrsc.org It provides key data on the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which is a measure of the breadth of the molecular weight distribution. acs.orgcmu.edu

Gas Chromatography (GC)

Gas chromatography (GC) is a fundamental technique for the analysis of volatile compounds like this compound. It is primarily used to assess the purity of the monomer and to monitor the progress of chemical reactions, such as its synthesis or polymerization. In a typical GC analysis, the sample is vaporized and injected into a chromatographic column. An inert carrier gas, such as helium or nitrogen, transports the sample through the column, which contains a stationary phase that interacts differently with various components of the sample. This differential interaction leads to the separation of the components, which are then detected as they exit thecolumn.

When coupled with a mass spectrometer (GC-MS), this technique provides not only retention time data for quantification but also mass spectra for the definitive identification of the individual components. For instance, in the synthesis of divinyl ether compounds, gas chromatography is employed to determine the purity of the final product after distillation google.com. The analysis of divinyl ether derivatives, in other contexts, has also been successfully carried out using GC-MS after purification steps rsc.org. While a standardized method for this compound is not universally cited, the general principles of GC and GC-MS are routinely applied to analogous vinyl ether compounds. For example, the analysis of related vinyl ethers often involves using a capillary column with a suitable stationary phase and a flame ionization detector (FID) or a mass spectrometer for detection. The conditions, such as injector temperature, oven temperature program, and carrier gas flow rate, are optimized to achieve the best separation and detection of the target analyte and any impurities.

Thermal Analysis Techniques

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time while the substance is subjected to a controlled temperature program. For this compound and its polymers, differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are particularly vital.

Differential Scanning Calorimetry (DSC) for Polymerization Kinetics and Transitions

Differential scanning calorimetry (DSC) is a powerful tool for investigating the thermal transitions and polymerization kinetics of this compound. This technique measures the difference in heat flow between a sample and a reference as a function of temperature. DSC can be used to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of polymers derived from this compound rsc.orgacs.orgacs.org.

In the study of polymerization, photo-DSC, a variation of DSC where the sample is irradiated with UV light, is employed to monitor the heat released during photopolymerization, allowing for the real-time study of reaction kinetics researcher.lifemdpi.com. For example, the curing behavior of resin systems containing divinyl ethers has been examined using DSC to understand the effects of different components on the reaction scispace.com. The data obtained from DSC, such as the total heat of polymerization, can be used to calculate the degree of conversion of the vinyl ether groups.

A study on the polyaddition of oligo(butylene succinate)s with divinyl ethers, including 1,4-butanediol (B3395766) divinyl ether, utilized DSC to characterize the crystalline properties of the resulting polymers acs.org. The analysis revealed sharp melting transitions, providing insights into the semicrystalline nature of the polyacetals formed acs.org.

Table 1: Representative DSC Data for Polymers Involving Butanediol (B1596017) Derivatives

| Polymer System | Thermal Transition | Temperature (°C) | Reference |

|---|---|---|---|

| Polyurethane with MDI and 1,4-butanediol | Glass Transition (Tg) | 102 - 112 | mdpi.com |

| Polyurethane with MDI and 1,4-butanediol | Melting (Tm) | 214 | mdpi.com |

| Poly(OBS 4.5-mer-BD acetal) | Melting (Tm) | ~40 | acs.org |

| Poly(OBS 4.5-mer-TEG acetal) | Melting (Tm) | ~31 | acs.org |

This table is for illustrative purposes and compiles data for polymers containing butanediol moieties, which are structurally related to this compound.

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric analysis (TGA) is used to measure the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is essential for determining the thermal stability and decomposition profile of polymers derived from this compound. The resulting TGA curve provides information about the temperatures at which degradation occurs, the amount of mass lost at each stage, and the composition of the residual material.

TGA has been employed to determine the thermal stability of polythioethers synthesized from dithiols and dienes, including this compound researchgate.net. Similarly, the thermal properties of polyacetals derived from the reaction of oligo(butylene succinate)s with divinyl ethers were characterized using TGA, which, in conjunction with DSC, provided a comprehensive understanding of their thermal behavior acs.org. In some studies, TGA is also used to verify the absence of volatile components, such as water, in related chemical systems before further analysis mdpi.com.

Microstructural and Morphological Characterization (e.g., Scanning Electron Microscopy)

Scanning electron microscopy (SEM) is a critical technique for visualizing the surface topography and morphology of materials at a microscopic level. In the context of polymers derived from this compound, SEM is used to study the microstructure of the resulting materials, such as films, particles, and composite membranes.

For instance, SEM has been used to observe the morphology of crosslinked polymer particles to assess their shape, size distribution, and whether they have fused together google.com. The surface morphology of films prepared from blends containing poly(vinyl ether)s has been examined with SEM to evaluate the miscibility of the polymer components kinampark.com. In the development of composite membranes, SEM images of the cross-section can reveal whether the polymer has successfully penetrated the pores of a support material, confirming the formation of a non-porous membrane rsc.org. The characterization of hydrogels based on poly(vinyl methyl ether) has also utilized field emission scanning electron microscopy to study the structure of microgel particles iaea.org.

Chemometric Approaches in Polymerization System Analysis (e.g., Principal Component Analysis)

Chemometric approaches, particularly principal component analysis (PCA), are increasingly being used to analyze complex datasets generated from the characterization of polymerization systems. PCA is a statistical technique that transforms a large set of correlated variables into a smaller set of uncorrelated variables called principal components, while retaining most of the variation present in the original dataset.

In the study of vinyl ether polymerization, PCA has proven to be an effective tool for analyzing large matrices of spectral data, for example, from real-time Fourier Transform Infrared Spectroscopy (RT-FTIR) researcher.life. This approach can provide insights into the differences between experiments and support hypotheses about the polymerization mechanism, such as copolymerization researcher.life.